molecular formula C7H7IN4 B1444756 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine CAS No. 1093871-50-1

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine

Cat. No.: B1444756
CAS No.: 1093871-50-1
M. Wt: 274.06 g/mol
InChI Key: VFHDTXLRRMAKIV-UHFFFAOYSA-N
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Description

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 766515-35-9) is a halogenated pyrazolo[3,4-b]pyridine derivative characterized by a fused bicyclic core with a pyrazole ring (positions 1–3) and a pyridine ring (positions 4–6) . Key substituents include:

  • 1-Methyl group: Improves metabolic stability and lipophilicity.

Pyrazolo[3,4-b]pyridines are renowned for their pharmacological versatility, including roles as kinase inhibitors, antiviral agents, and anxiolytics . This compound’s iodinated structure distinguishes it from analogues, offering unique reactivity and binding properties.

Properties

IUPAC Name

3-iodo-1-methylpyrazolo[3,4-b]pyridin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN4/c1-12-7-5(6(8)11-12)2-4(9)3-10-7/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFHDTXLRRMAKIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Material and Core Construction

  • Starting Material: Typically, substituted nicotinic acid derivatives (e.g., 2-chloro-5-fluoronicotinic acid) are used as precursors.
  • Reduction: The carboxylic acid group is reduced to a hydroxymethyl group using sodium borohydride in the presence of N,N-carbonyldiimidazole to form 2-chloro-3-hydroxymethyl-5-substituted pyridine.
  • Oxidation: The hydroxymethyl group is oxidized to an aldehyde using a TEMPO-based oxidation system (sodium hypochlorite/potassium bromide/tetramethylpiperidine oxide/sodium bicarbonate).
  • Cyclization: The aldehyde undergoes ring closure with hydrazine hydrate under alkaline conditions to form the pyrazolo[3,4-B]pyridine core.

Introduction of Methyl and Amino Groups

  • The methyl group at the 1-position is typically introduced via methylation of the nitrogen atom in the pyrazole ring using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions.
  • The amino group at the 5-position can be introduced either by starting with an amino-substituted pyridine precursor or via subsequent amination reactions on the pyrazolopyridine scaffold.

Iodination at the 3-Position

  • The iodination step involves treatment of the pyrazolo[3,4-B]pyridine intermediate with iodine or iodine salts (e.g., sodium iodide, potassium iodide) in the presence of a base such as sodium hydroxide, potassium hydroxide, or potassium carbonate.
  • The reaction is typically carried out in solvents like ethanol, dimethyl sulfoxide, or N-methylpyrrolidone at temperatures ranging from 20 to 100 °C.
  • This step selectively introduces iodine at the 3-position of the pyrazolopyridine ring.

Representative Preparation Protocol (Adapted from Related Patent Data)

Step Reaction Description Reagents/Conditions Outcome
1 Reduction of 2-chloro-5-substituted nicotinic acid to hydroxymethyl derivative Sodium borohydride, N,N-carbonyldiimidazole, tetrahydrofuran, 10-40 °C 2-chloro-3-hydroxymethyl-5-substituted pyridine
2 Oxidation of hydroxymethyl to aldehyde TEMPO oxidation system, ethyl acetate/dichloromethane, 0-35 °C 2-chloro-3-formyl-5-substituted pyridine
3 Cyclization with hydrazine hydrate Hydrazine hydrate, base (triethylamine or pyridine), ethanol/water, 40-70 °C Pyrazolo[3,4-B]pyridine core formed
4 Methylation of pyrazole nitrogen Methyl iodide or equivalent methylating agent, base, suitable solvent 1-methyl-pyrazolo[3,4-B]pyridine derivative
5 Iodination at 3-position Iodine or sodium/potassium iodide, base (NaOH/KOH), ethanol/DMSO, 20-100 °C 3-iodo substituted pyrazolopyridine
6 Amination at 5-position (if not introduced earlier) Amination reagents or starting from amino-substituted precursor 5-amino-1-methyl-3-iodo-pyrazolo[3,4-B]pyridine

Research Findings and Advantages of Modern Methods

  • Safety and Mild Conditions: Newer methods avoid strong corrosive acids and hazardous reducing agents, improving operational safety and reducing equipment corrosion.
  • High Yield and Purity: Optimized molar ratios and reaction temperatures lead to high yields (often exceeding 80%) and purity suitable for industrial scale.
  • Avoidance of Diazonium Salt Reactions: Earlier iodination methods involved diazonium salt intermediates releasing nitrogen gas, posing safety risks. Modern iodination uses direct electrophilic substitution with iodine reagents, enhancing safety.
  • Scalability: The use of common solvents (THF, ethanol, DMSO) and mild bases allows for easy scale-up.
  • Versatility: The synthetic route allows for substitution variation, enabling the preparation of diverse pyrazolopyridine derivatives.

Summary Table of Key Reaction Parameters

Step Key Reagents Solvent(s) Temperature (°C) Notes
Reduction Sodium borohydride, N,N-carbonyldiimidazole Tetrahydrofuran, Ethylene glycol dimethyl ether 10-40 Formation of hydroxymethyl intermediate
Oxidation TEMPO system (NaOCl, KBr, TEMPO) Ethyl acetate, DCM, Acetonitrile, Water 0-35 Conversion to aldehyde
Cyclization Hydrazine hydrate, base (TEA, pyridine) Water, Ethanol, Methanol 40-70 Pyrazolopyridine ring closure
Methylation Methyl iodide or equivalent Suitable polar aprotic solvent Ambient to mild heating N-methylation of pyrazole nitrogen
Iodination Iodine, NaI or KI, base (NaOH, KOH) Ethanol, DMSO, DMF, NMP 20-100 Selective iodination at 3-position
Amination Amination reagents or amino precursor Various Variable Introduction of amino group at 5-position

Additional Notes

  • The methylation step is critical to achieve the 1-methyl substitution and must be carefully controlled to avoid overalkylation.
  • Amination can be introduced either by starting from an amino-substituted pyridine or via post-cyclization functionalization.
  • The iodination step benefits from the presence of base to facilitate electrophilic substitution and improve regioselectivity.
  • Purification is typically achieved by recrystallization from appropriate solvents to obtain high-purity final products.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The amino and methyl groups can participate in oxidation and reduction reactions, respectively.

    Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce the methyl group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products such as 5-amino-1-methyl-3-azido-1H-pyrazolo[3,4-B]pyridine or 5-amino-1-methyl-3-cyano-1H-pyrazolo[3,4-B]pyridine can be formed.

    Oxidation Products: Oxidation of the amino group can lead to the formation of nitro derivatives.

    Reduction Products: Reduction of the methyl group can yield corresponding alcohols or hydrocarbons.

Scientific Research Applications

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The presence of the iodine atom and the amino group can influence the compound’s binding properties and its ability to modulate biological pathways.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological and physicochemical profiles of pyrazolo[3,4-b]pyridines are highly substituent-dependent. Key analogues include:

Compound Name Substituents CAS Number Structural Similarity Key Properties/Applications
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine 5-NH₂, 1-CH₃, 3-I 766515-35-9 Reference Kinase inhibition, potential anticancer
3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine 5-NH₂, 3-Br 1186608-71-8 0.83 Intermediate for Suzuki coupling
5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH₂, 5-Br 405224-24-0 0.75 Antiviral screening
5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH₂, 5-F 1034667-22-5 0.75 Enhanced metabolic stability
6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine 3-NH₂, 6-CH₃ 79173-38-9 0.84 Anxiolytic activity

Key Observations :

  • Halogen Position : 3-Iodo (target compound) vs. 3-Bromo/5-Bromo analogues affects electronic properties and cross-coupling reactivity. Iodine’s larger atomic radius may enhance hydrophobic interactions in biological targets .
  • Amino Group Placement: 5-Amino (target) vs. 3-Amino analogues alters hydrogen-bonding patterns, influencing target selectivity (e.g., kinase vs. PDE4 inhibition) .

Biological Activity

Overview

5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family, characterized by its unique fused ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. Its structural features, including the amino group at position 5, a methyl group at position 1, and an iodine atom at position 3, contribute to its reactivity and interaction with biological targets.

The compound exhibits significant biochemical properties that influence various cellular processes:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as Janus kinase (JAK) and cyclin-dependent kinases (CDKs), which are critical for cell signaling and cycle regulation .
  • Cellular Effects : The compound affects gene expression related to cell proliferation and apoptosis, impacting cell survival and growth. For instance, it alters signaling pathways that regulate these processes.

The biological activity of this compound is mediated through several mechanisms:

  • Binding Affinity : The compound binds to the ATP-binding pocket of kinases, inhibiting their activity and blocking downstream signaling pathways.
  • Gene Regulation : It modulates the expression of genes involved in immune responses and cancer pathways, showcasing its potential as a therapeutic agent in oncology .

Case Studies on Biological Activity

  • Inhibition of TBK1 : A study identified derivatives of pyrazolo[3,4-b]pyridine as potent TBK1 inhibitors. Compound 15y demonstrated an IC50 value of 0.2 nM against TBK1 and exhibited significant antiproliferative effects across various cancer cell lines (A172, U87MG, A375) with micromolar efficacy .
  • Antiproliferative Activity : The compound has shown promise in inhibiting cellular proliferation in multiple cancer cell lines. The methodology involved treating cells with increasing doses of the compound and measuring inhibition rates using colorimetric assays .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsBiological Activity
5-Amino-1-methyl-3-bromo-1H-pyrazolo[3,4-B]pyridineBromine atom at position 3Moderate enzyme inhibition
5-Amino-1-methyl-3-chloro-1H-pyrazolo[3,4-B]pyridineChlorine atom at position 3Reduced potency compared to iodine variant
5-Amino-1-methyl-3-fluoro-1H-pyrazolo[3,4-B]pyridineFluorine atom at position 3Lower selectivity in enzyme inhibition

The presence of iodine in this compound enhances its reactivity and biological profile compared to its brominated or chlorinated counterparts, making it a valuable candidate for further research in medicinal chemistry.

Q & A

Basic: What are the common synthetic routes for 5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-b]pyridine, and what starting materials are typically involved?

The synthesis often begins with 1,3-dialkyl-1H-pyrazole-5-amine derivatives as precursors. A key method involves iodination at the 3-position using iodine-containing reagents under controlled conditions. For example, ultrasound-mediated three-component reactions (e.g., combining 5-aminopyrazole, arylaldehydes, and thiopyran-diones) achieve yields of 88–97% in 4–5 minutes . Alternative routes employ spirocyclization or Mannich reactions to introduce substituents .

Basic: How is the molecular structure of this compound characterized?

Structural elucidation relies on X-ray crystallography (for confirming fused pyrazole-pyridine rings and substituent positions) and spectroscopic techniques :

  • NMR : Amine protons (NH₂) appear as broad singlets near δ 5–6 ppm, while methyl groups resonate at δ 2.5–3.5 ppm. Aromatic protons in the pyridine ring show splitting patterns dependent on substitution .
  • IR : N-H stretches (~3300 cm⁻¹) and C-I vibrations (~500 cm⁻¹) are diagnostic .
  • Mass spectrometry : The molecular ion peak at m/z 260.04 (for [M+H]⁺) aligns with the molecular weight .

Advanced: How can researchers optimize the synthesis yield of this compound under varying catalytic conditions?

  • Catalyst selection : Ammonium acetate in glacial acetic acid enhances reaction efficiency in multicomponent syntheses .
  • Ultrasound-assisted synthesis : Reduces reaction time to minutes while maintaining high yields (e.g., 97%) by improving reagent mixing and energy transfer .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) or glacial acetic acid improve solubility of intermediates .

Advanced: What methodologies are recommended for analyzing the antimicrobial activity of pyrazolo[3,4-b]pyridine derivatives?

  • Agar diffusion assays : Measure zones of inhibition against bacterial (e.g., E. coli, S. aureus) and fungal strains (e.g., C. albicans).
  • Minimum Inhibitory Concentration (MIC) : Determined via broth microdilution. Derivatives with electron-withdrawing groups (e.g., nitro, cyano) at the 3-position show enhanced activity .
  • Structure-Activity Relationship (SAR) studies : Correlate substituent effects (e.g., methyl, iodine) with bioactivity trends .

Advanced: How can contradictions in spectroscopic or biological data between studies be resolved?

  • Cross-validation : Use complementary techniques (e.g., X-ray crystallography to confirm NMR assignments) .
  • Reproducibility checks : Standardize reaction conditions (e.g., solvent purity, catalyst loading) to minimize variability .
  • Meta-analysis : Compare data across peer-reviewed studies (e.g., antimicrobial MIC values) to identify consensus trends .

Basic: What safety precautions are necessary when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods due to potential iodine vapor release during synthesis .
  • Waste disposal : Follow EPA guidelines for halogenated organic waste .

Advanced: What strategies are effective for introducing diverse substituents at the 3-position of the pyrazolo[3,4-b]pyridine core?

  • Mannich reactions : Introduce aminoalkyl groups via formaldehyde and secondary amines .
  • Cross-coupling reactions : Suzuki-Miyaura couplings with aryl boronic acids enable aryl/heteroaryl substitutions .
  • Halogen exchange : Replace iodine with other halogens (e.g., Br, Cl) using Cu-catalyzed reactions .

Basic: What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

  • Purification : Column chromatography is often required to isolate the pure product, which becomes time-intensive at larger scales. Switch to recrystallization or HPLC for efficiency .
  • Iodine handling : Use stabilized iodine sources (e.g., N-iodosuccinimide) to minimize decomposition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine
Reactant of Route 2
Reactant of Route 2
5-Amino-1-methyl-3-iodo-1H-pyrazolo[3,4-B]pyridine

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